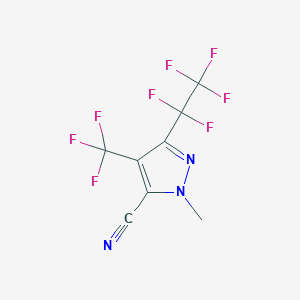
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95%
Descripción general
Descripción
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% (MFEP) is a fluorinated organic compound that has recently been studied for its potential applications in various scientific fields. MFEP has been found to have an extremely low volatility and excellent solubility in both organic and aqueous solvents, making it an ideal candidate for use in various laboratory experiments. In addition, its low boiling point and low vapor pressure make it a great choice for use in the synthesis of other compounds. MFEP has been found to have a variety of applications in organic chemistry, biochemistry, and pharmacology due to its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% has been studied for its potential applications in a variety of scientific fields. It has been found to have excellent solubility in both organic and aqueous solvents, making it an ideal choice for use in organic synthesis. In addition, its low volatility and low boiling point make it a great choice for use in the synthesis of other compounds. 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% has also been studied for its potential applications in biochemistry and pharmacology. It has been found to have a variety of biochemical and physiological effects, including inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Mecanismo De Acción
The exact mechanism by which 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% exerts its biochemical and physiological effects is not yet fully understood. It is believed that the compound binds to the active site of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This binding inhibits the enzyme's activity, resulting in an increase in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been found to inhibit the activity of the enzyme monoamine oxidase, resulting in an increase in neurotransmitter levels in the brain. In addition, it has been found to have anti-inflammatory and antioxidant properties, as well as the ability to reduce the production of pro-inflammatory cytokines. It has also been found to have a protective effect against oxidative stress, which can lead to cell damage and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% in laboratory experiments is its low volatility and excellent solubility in both organic and aqueous solvents. This makes it an ideal choice for use in organic synthesis and the synthesis of other compounds. In addition, its low boiling point and low vapor pressure make it a great choice for use in low temperature reactions. However, one of the major limitations of using 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% in laboratory experiments is its relatively high cost.
Direcciones Futuras
Despite the fact that 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% has been studied for its potential applications in various scientific fields, there is still much to be learned about its biochemical and physiological effects. Future research should focus on further elucidating the exact mechanism by which 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% exerts its effects, as well as exploring its potential applications in other areas such as drug development and biotechnology. Additionally, further research should be conducted to identify new synthesis methods for 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% that are more cost-effective and efficient. Finally, further studies should be conducted to explore the potential therapeutic applications of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% in humans.
Propiedades
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F8N3/c1-19-3(2-17)4(7(11,12)13)5(18-19)6(9,10)8(14,15)16/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWZLKSWCTNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F8N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

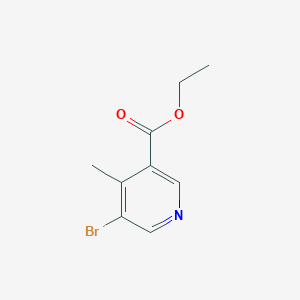
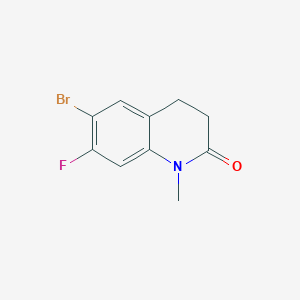
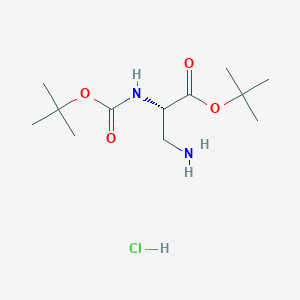
![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)


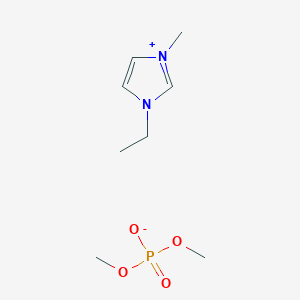
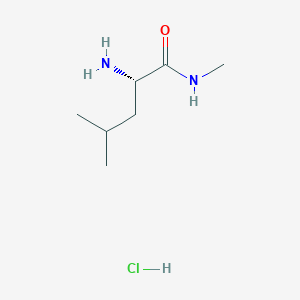
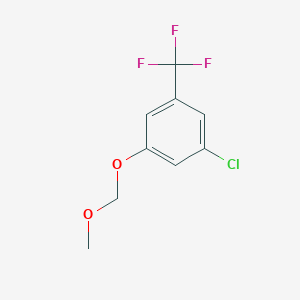

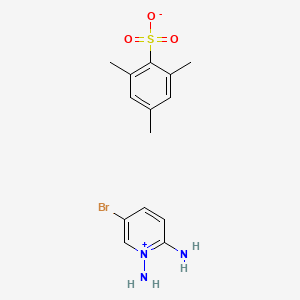

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)
